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Compound of Interest

Compound Name: Flubromazolam

Cat. No.: B1261935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of

flubromazolam, a potent designer triazolobenzodiazepine. The document details its chemical

structure, stereoisomeric characteristics, and relevant physicochemical and pharmacological

data. Furthermore, it outlines established experimental protocols for its synthesis and analytical

detection.

Chemical Structure of Flubromazolam
Flubromazolam is a synthetic benzodiazepine derivative characterized by the fusion of a

triazole ring to the diazepine ring system.[1][2] Its chemical identity is formally defined by the

following nomenclature and molecular properties.

IUPAC Name: 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][3][4]triazolo[4,3-a][1]

[4]benzodiazepine.[3][5]

Molecular Formula: C₁₇H₁₂BrFN₄.[1][3]

Molecular Weight: 371.21 g/mol .[1][6]

The core of the flubromazolam molecule is a benzene ring fused to a seven-membered 1,4-

diazepine ring, which in turn is fused to a 1,2,4-triazole ring.[1] Key substitutions on this
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triazolobenzodiazepine scaffold include:

A bromine atom at the 8-position of the benzodiazepine ring.[1]

A 2-fluorophenyl ring at the 6-position.[1]

A methyl group at the 1-position of the triazole ring.[1]

The presence of the fluorine atom at the R2' position is noted to contribute to the compound's

increased potency.[2]

Figure 1: 2D representation of Flubromazolam's chemical structure.

Stereoisomerism
While flubromazolam possesses no traditional stereocenters and is therefore considered

achiral in a classical sense, its stereochemistry is more complex due to the nature of its 1,4-

diazepine ring.[6][7]

2.1 Conformational Chirality (Atropisomerism)

Benzodiazepines, including flubromazolam, are characterized by a non-planar, seven-

membered diazepine ring.[8] This puckered conformation is chiral and exists as a pair of rapidly

interconverting conformational enantiomers, also known as atropisomers. This phenomenon

occurs even in the absence of any stereogenic carbon atoms.[8] The interconversion between

these two enantiomeric forms happens through a "ring-flip" mechanism.[8] While these

conformers are not separable under normal conditions, their existence is significant as GABA-A

receptors, the biological target of benzodiazepines, can exhibit stereoselectivity, potentially

binding preferentially to one conformation.[8]

Figure 2: Interconversion of benzodiazepine conformational enantiomers.

Quantitative Data Summary
The following table summarizes the available quantitative data for flubromazolam,

encompassing physicochemical, pharmacokinetic, and analytical findings.
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Parameter Value Reference(s)

Physicochemical Properties

Molecular Weight 371.21 g/mol [1][6]

Melting Point 213-214 °C [9]

Solubility

Sparingly soluble in aqueous

buffer. 0.5 mg/mL in 1:1

DMF:PBS solution.

[2]

Pharmacokinetic Data (Single

0.5 mg Dose)

Peak Serum Concentration

(1st)
7.4 ng/mL (at ~5 hours) [1]

Peak Serum Concentration

(2nd)
8.6 ng/mL (at ~8 hours) [1]

Toxicological Data (Forensic

Case)

Serum Concentration (19h

post 3mg ingestion)
59 ng/mL [10]

Urine Concentration (19h post

3mg ingestion)
105 ng/mL [10]

Analytical Data

UHPLC Limit of Detection

(LOD)
0.1 ng/mL [2]

Experimental Protocols
4.1 Synthesis of Flubromazolam

A method for the synthesis of flubromazolam has been described, starting from 7-bromo-5-(2-

fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one.[9]
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Step 1: A solution of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one

(21.0 mmol) in tetrahydrofuran (THF, 50 mL) is cooled in an ice-water bath. Sodium hydride

(18 mmol) is added in one portion. The mixture is stirred for 1 hour.[9]

Step 2: Di-4-morpholinylphosphinic chloride (22.5 mmol) is added, and the resulting solution

is stirred for 2 hours at room temperature.[9]

Step 3: A solution of acetic hydrazide (30 mmol) in n-butanol (20 mL) is added, and stirring

continues for 15 minutes at room temperature.[9]

Step 4: The solvents are evaporated. The residue is dissolved in n-butanol (25 mL) and

heated to reflux for 2 hours.[9]

Step 5: The n-butanol is evaporated, and the residue is partitioned between dichloromethane

(CH₂Cl₂) and brine. The organic layer is dried and concentrated under reduced pressure.[9]

Step 6: The crude product is purified by flash chromatography (silica gel, ethyl acetate) to

yield flubromazolam as a white solid.[9]
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7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one in THF
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Figure 3: Workflow for the synthesis of Flubromazolam.
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4.2 Analytical Methodologies for Detection

The detection and quantification of flubromazolam in biological matrices are critical for clinical

and forensic toxicology. Due to its high potency, sensitive analytical methods are required.[2]

[11]

Screening: Immunoassays can be used for initial screening in urine, though they may lack

specificity and can produce negative results in blood samples despite the presence of the

drug, likely due to very low therapeutic concentrations.[2]

Confirmation and Quantification:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used

and robust method for the confirmation and quantification of flubromazolam in biological

samples like blood, serum, urine, and hair.[2] Methods have been developed using ultra-

high-performance liquid chromatography (UHPLC) for enhanced sensitivity.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the

confirmation of flubromazolam.[2]

High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is recommended as a highly

sensitive method for identifying flubromazolam and is also used to study its metabolism.

[2][12]

Sample Preparation: For urine samples, enzymatic hydrolysis is typically performed before

direct injection into the LC-MS/MS system to cleave glucuronide conjugates.[2] For blood

samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to

isolate the analyte from the matrix.[13][14]

The primary analytical targets for identifying flubromazolam exposure are the parent

compound and its α-hydroxy-flubromazolam metabolite.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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